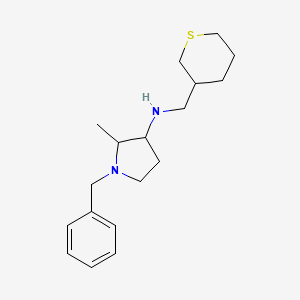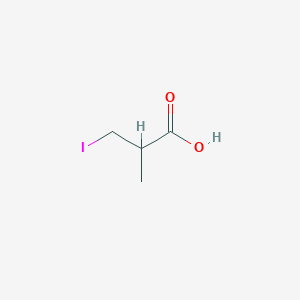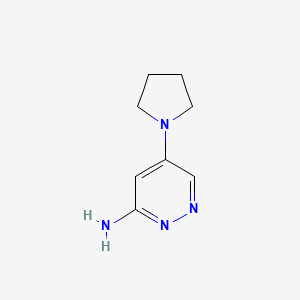
(R)-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate is a chemical compound with a complex structure that includes a morpholine ring, a methyl group, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with ®-4-methyl-5-oxomorpholine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems can help in maintaining consistent reaction parameters, leading to higher yields and better quality control.
Chemical Reactions Analysis
Types of Reactions
®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, making it useful for probing biochemical processes.
Medicine
In medicine, ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-4-Methyl-5-oxomorpholine: A precursor in the synthesis of ®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate.
4-Methylbenzenesulfonyl chloride: Another precursor used in the synthesis.
Sulfonamides: Compounds with similar sulfonate groups that have various applications in medicine and industry.
Uniqueness
®-(4-Methyl-5-oxomorpholin-3-yl)methyl 4-methylbenzenesulfonate is unique due to its combination of a morpholine ring and a benzenesulfonate group. This unique structure imparts specific properties that make it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H17NO5S |
|---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
[(3R)-4-methyl-5-oxomorpholin-3-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H17NO5S/c1-10-3-5-12(6-4-10)20(16,17)19-8-11-7-18-9-13(15)14(11)2/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
UCHYDOSCOAQFRB-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2COCC(=O)N2C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COCC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


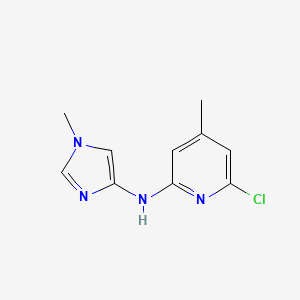
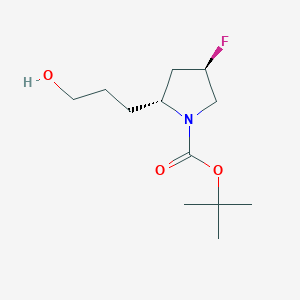






![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
![2-Chloro-5-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15226867.png)
